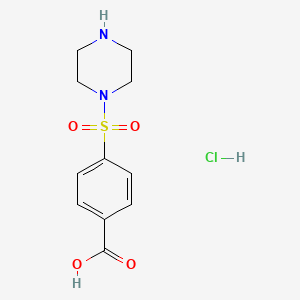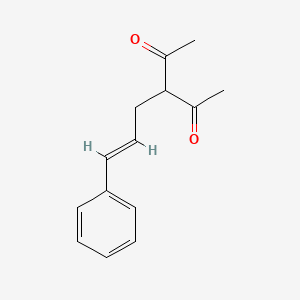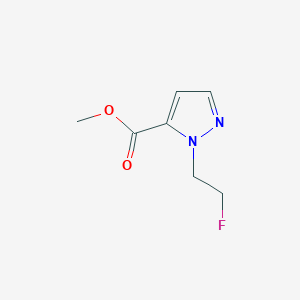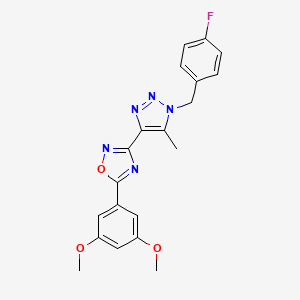
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxybenzamide, also known as QNZ or EVP4593, is a synthetic compound that has been investigated for its potential therapeutic applications. QNZ belongs to the class of quinoline derivatives and has been shown to exhibit anti-inflammatory, anti-tumor, and immunomodulatory properties.
科学的研究の応用
Psycho- and Neurotropic Properties
Research has shown that certain quinolinone derivatives exhibit promising psycho- and neurotropic properties. For instance, studies involving novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones have demonstrated specific sedative effects and significant anti-amnesic activity. These compounds, including closely related N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide, have been identified for their potent anti-anxiety action, anti-amnesic activity, and considerable antihypoxic effects, indicating their potential for further studies as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Structural Aspects and Fluorescence Properties
Another avenue of research focuses on the structural aspects of amide-containing quinoline derivatives and their inclusion compounds. Studies have detailed how certain derivatives form gels and crystalline solids upon treatment with various acids, showcasing their potential in forming host-guest complexes with enhanced fluorescence properties. These complexes are of interest due to their strong fluorescence emission at lower wavelengths compared to parent compounds, with implications for applications in materials science and possibly in the development of fluorescence-based sensors (Karmakar, Sarma, & Baruah, 2007).
Antiproliferative Properties
The synthesis and biological testing of lakshminine and related oxoisoaporphine derivatives highlight another critical application area. These compounds, particularly their nitro precursors and unsubstituted skeletons, have been tested against human fibroblasts and tumor cell lines, revealing marginal antiproliferative activity. This research underlines the potential of quinoline derivatives in cancer research, offering a basis for developing novel anticancer agents (Castro-Castillo, Rebolledo-Fuentes, Theoduloz, & Cassels, 2010).
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)21-11-5-6-14-12-15(9-10-17(14)21)20-19(23)16-7-3-4-8-18(16)24-2/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVJWZGWHDXEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2462668.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B2462669.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2462673.png)



![(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2462677.png)
![4-((2,6-dimethylmorpholino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2462679.png)

![2,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B2462684.png)